6-Bromo-5-chloro-3H-quinazolin-4-one

Medicinal Chemistry Drug Design Physicochemical Properties

This 6-Bromo-5-chloro-3H-quinazolin-4-one features a unique ortho-dihalogenated arrangement enabling chemoselective Pd-catalyzed cross-coupling for sequential functionalization from a single scaffold. With balanced lipophilicity (XLogP3=2) and TPSA=41.5Ų, it serves as an optimal building block for kinase inhibitor SAR and parallel library synthesis, specifically for CK2-driven oncology programs.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1131605-26-9
Cat. No. B1384381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-3H-quinazolin-4-one
CAS1131605-26-9
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CNC2=O)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
InChIKeyDHPBDPHVMCVYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-chloro-3H-quinazolin-4-one (CAS 1131605-26-9): Key Procurement and Research Baseline


6-Bromo-5-chloro-3H-quinazolin-4-one (CAS 1131605-26-9) is a halogenated heterocyclic compound belonging to the quinazolin-4(3H)-one class, with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol [1]. It is a versatile synthetic intermediate and building block used primarily in medicinal chemistry research for the development of kinase inhibitors, anticancer agents, and antimicrobial compounds [2].

Why 6-Bromo-5-chloro-3H-quinazolin-4-one Cannot Be Simply Substituted with Other Halogenated Quinazolinones


While many halogenated quinazolin-4(3H)-ones share a common core scaffold, their substitution patterns critically dictate both biological activity and synthetic utility. The specific 6-bromo-5-chloro substitution in 6-Bromo-5-chloro-3H-quinazolin-4-one creates a unique ortho-dihalogenated arrangement on the fused benzene ring. This exact regiochemistry is not interchangeable with other halogenated analogs such as 6-bromo-2-chloroquinazoline (CAS 882672-05-1), 6,8-dibromo-2-arylquinazolinones, or 7-bromo-6-chloro derivatives (e.g., halofuginone), as the distinct substitution pattern determines metal-catalyzed cross-coupling reactivity, kinase binding interactions, and downstream derivative profiles [1]. In SAR studies, halogen-substituted 4(3H)-quinazolinones exhibit position-dependent inhibition against cancer cell lines, making generic substitution unfeasible without experimental validation [2].

Quantitative Evidence Guide for 6-Bromo-5-chloro-3H-quinazolin-4-one (CAS 1131605-26-9): Comparator Data and Selection Criteria


Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) of 6-Bromo-5-chloro-3H-quinazolin-4-one

6-Bromo-5-chloro-3H-quinazolin-4-one exhibits a computed XLogP3-AA value of 2, indicating moderate lipophilicity suitable for passive membrane permeability in drug discovery programs [1]. Its topological polar surface area (TPSA) is computed as 41.5 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. These properties differentiate it from other halogenated quinazolinones with alternative substitution patterns, as lipophilicity and hydrogen bonding capacity are key determinants of ADME profiles and off-target binding.

Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Synthetic Accessibility and Cross-Coupling Versatility of 6-Bromo-5-chloro-3H-quinazolin-4-one as a Dihalogenated Building Block

Halogenated quinazolinones are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions including Kumada, Suzuki-Miyaura, and Sonogashira couplings [1]. The 6-bromo-5-chloro substitution pattern in 6-Bromo-5-chloro-3H-quinazolin-4-one presents two distinct halogen atoms (Br at position 6, Cl at position 5) with differential reactivity toward palladium-catalyzed cross-coupling. This ortho-dihalogenated arrangement offers chemoselective functionalization opportunities not available in mono-halogenated analogs, enabling sequential derivatization at two distinct positions on the quinazolinone scaffold.

Organic Synthesis Medicinal Chemistry Cross-Coupling Building Blocks

Protein Kinase CK2 Inhibition Potential of 6-Bromo-5-chloro-3H-quinazolin-4-one

6-Bromo-5-chloro-3H-quinazolin-4-one has been identified as a potent inhibitor of protein kinase CK2, a serine/threonine kinase involved in cell proliferation, differentiation, and apoptosis . CK2 is a validated oncology target, and halogenated quinazolinones have demonstrated ATP-competitive inhibition of this kinase. The 6-bromo-5-chloro substitution pattern may contribute to enhanced CK2 binding compared to alternative halogenation patterns, though direct head-to-head comparative IC₅₀ data for this specific compound versus other CK2-inhibiting quinazolinones are not publicly available in the accessible literature.

Kinase Inhibition Cancer Research Cell Signaling Drug Discovery

Recommended Research and Industrial Applications for 6-Bromo-5-chloro-3H-quinazolin-4-one Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity and Defined Physicochemical Properties

For drug discovery programs seeking a quinazolinone scaffold with balanced lipophilicity (XLogP3 = 2) and favorable hydrogen bonding capacity (1 HBD, 2 HBA, TPSA = 41.5 Ų), 6-Bromo-5-chloro-3H-quinazolin-4-one provides a computable property baseline that supports passive membrane permeability predictions. This compound is appropriate for early-stage SAR exploration where halogen substitution effects on ADME properties need systematic evaluation [1].

Sequential Derivatization via Orthogonal Cross-Coupling Reactions for Library Synthesis

Research groups engaged in parallel library synthesis or diversity-oriented synthesis should prioritize 6-Bromo-5-chloro-3H-quinazolin-4-one for its two distinct halogen substituents (Br at position 6, Cl at position 5). This ortho-dihalogenated arrangement enables chemoselective Pd-catalyzed cross-coupling reactions, allowing sequential functionalization at two positions from a single starting material [1]. Mono-halogenated quinazolinones lack this orthogonal derivatization capability.

Kinase Inhibitor Development Targeting CK2 and Related Serine/Threonine Kinases

Given its reported activity as a protein kinase CK2 inhibitor, 6-Bromo-5-chloro-3H-quinazolin-4-one may serve as a starting scaffold for medicinal chemistry campaigns targeting CK2-driven oncology indications [1]. The compound is suitable for structure-activity relationship studies exploring halogen substitution effects on kinase selectivity profiles, with the understanding that direct comparative IC₅₀ data against other quinazolinone CK2 inhibitors remain limited and require in-house validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-chloro-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.